molecular formula C11H15Cl2N B2405792 3-(3-Chlorobenzyl)pyrrolidine hydrochloride CAS No. 1359702-94-5

3-(3-Chlorobenzyl)pyrrolidine hydrochloride

Cat. No.: B2405792
CAS No.: 1359702-94-5
M. Wt: 232.15
InChI Key: IFYNOVMKQDJIMZ-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a chlorobenzyl group attached to the nitrogen atom. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorobenzyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorobenzyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorobenzyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives, while reduction reactions can lead to the formation of secondary amines.

    Addition Reactions: The compound can react with electrophiles to form addition products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, and thioethers.

    Oxidation Products: Pyrrolidone derivatives are common oxidation products.

    Reduction Products: Secondary amines are typically formed through reduction reactions.

Scientific Research Applications

3-(3-Chlorobenzyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic applications includes studies on its effects on the central nervous system and its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorobenzyl)oxypyrrolidine hydrochloride
  • 3-(4-Chlorobenzyl)pyrrolidine hydrochloride
  • 3-(3-Bromobenzyl)pyrrolidine hydrochloride

Uniqueness

3-(3-Chlorobenzyl)pyrrolidine hydrochloride is unique due to the presence of the chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for targeted research applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYNOVMKQDJIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359702-94-5
Record name 3-[(3-chlorophenyl)methyl]pyrrolidine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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